molecular formula C7H10N2O B13631941 3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole

3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole

Cat. No.: B13631941
M. Wt: 138.17 g/mol
InChI Key: MRAXWGDMQACKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole is a heterocyclic compound that features a fused pyran and pyrazole ring system

Chemical Reactions Analysis

Types of Reactions

3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fused ring system .

Major Products

The major products formed from these reactions include oxo derivatives, dihydropyrano derivatives, and various substituted pyrano[4,3-c]pyrazoles .

Scientific Research Applications

3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as human Chk1 kinase, by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C7H10N2O/c1-5-6-4-10-3-2-7(6)9-8-5/h2-4H2,1H3,(H,8,9)

InChI Key

MRAXWGDMQACKAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COCCC2=NN1

Origin of Product

United States

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